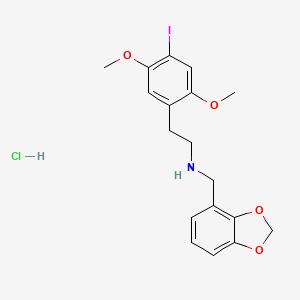

25I-NBMD (hydrochloride)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 25I-NBOMe (盐酸盐) 的合成涉及在苯乙胺类致幻剂 2C-I 的胺上添加亚甲二氧基苯基 。反应条件通常包括使用有机溶剂和催化剂来促进反应。该过程可能涉及多个步骤,包括官能团的保护和脱保护,以及纯化步骤以分离所需产物。

工业生产方法: 25I-NBOMe (盐酸盐) 的工业生产可能会遵循类似的合成路线,但规模更大。这将涉及使用工业级设备和试剂,以及严格的质量控制措施,以确保最终产品的纯度和一致性。生产过程还需要符合处理和处置危险化学品的监管要求。

化学反应分析

反应类型: 25I-NBOMe (盐酸盐) 可以发生各种化学反应,包括:

氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。

还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。

取代: 该反应涉及用另一个官能团取代一个官能团。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 常用试剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。

取代: 常用试剂包括卤素(例如,氯、溴)和亲核试剂(例如,氢氧根、氰化物)。

主要形成的产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生羧酸,而还原可能会产生醇。取代反应可能会导致形成具有不同官能团的新衍生物。

科学研究应用

25I-NBOMe (盐酸盐) 具有多种科学研究应用,包括:

作用机制

25I-NBOMe (盐酸盐) 通过作为 5-HT2A 受体的强效部分激动剂来发挥其作用 。该受体是 5-羟色胺受体的一种亚型,在调节情绪、认知和感知方面起着关键作用。通过与 5-HT2A 受体结合并激活,25I-NBOMe (盐酸盐) 可以诱发致幻作用。 所涉及的分子靶标和途径包括调节 5-羟色胺水平以及激活影响神经元活性的下游信号通路 。

类似化合物:

25I-NBOMe: 苯乙胺类致幻剂 2C-I 的另一种衍生物,以其强烈的致幻作用而闻名.

25B-NBMD: 一种类似的化合物,其具有溴原子而不是碘原子,用于分子动力学研究.

25C-NBOMe: 一种具有氯原子的化合物,也以其致幻特性而闻名.

25I-NBOMe (盐酸盐) 的独特性: 25I-NBOMe (盐酸盐) 由于其对 5-HT2A 受体的高亲和力和活性而具有独特性,这使其成为研究 5-羟色胺受体与致幻化合物相互作用的宝贵工具 。 其独特的化学结构,以添加亚甲二氧基苯基为特征,使其与其他类似化合物区分开来,并有助于其强大的作用 。

相似化合物的比较

25I-NBOMe: Another derivative of the phenethylamine hallucinogen 2C-I, known for its potent hallucinogenic effects.

25B-NBMD: A similar compound with a bromine atom instead of an iodine atom, used in molecular dynamics studies.

25C-NBOMe: A compound with a chlorine atom, also known for its hallucinogenic properties.

Uniqueness of 25I-NBMD (Hydrochloride): 25I-NBMD (hydrochloride) is unique due to its high affinity and activity at the 5-HT2A receptor, which makes it a valuable tool for studying the interactions of serotonin receptors with hallucinogenic compounds . Its specific chemical structure, characterized by the addition of a methylenedioxy-benzyl group, distinguishes it from other similar compounds and contributes to its potent effects .

生物活性

25I-NBMD (hydrochloride) is a derivative of the phenethylamine hallucinogen 2C-I, characterized by the introduction of a methylenedioxy-benzyl group to the amine structure. This compound is part of a series of N-benzyl substituted phenethylamines that have gained attention for their potent psychoactive effects, primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor. This article reviews the biological activity of 25I-NBMD, focusing on its pharmacodynamics, potential neurotoxicity, and implications for human health based on diverse research findings.

Receptor Affinity and Agonism

25I-NBMD exhibits significant affinity for the 5-HT2A receptor, which is implicated in the hallucinogenic effects of various psychoactive substances. Studies indicate that 25I-NBMD functions as a full agonist at this receptor, similar to its closely related compound, 25I-NBOMe. The addition of the methylenedioxy-benzyl group enhances its binding affinity compared to 2C-I, making it a potent psychoactive agent.

- Binding Affinity :

Behavioral Effects

The head twitch response (HTR) in animal models, particularly C57BL/6J mice, serves as a behavioral indicator of hallucinogenic activity. Research findings demonstrate that:

- Dose-Dependent HTR : At doses ranging from 1 to 10 mg/kg, both 25I-NBOMe and 25I-NBMD induced significant HTRs. Notably, 25I-NBOMe exhibited approximately 14-fold higher potency compared to 2C-I .

- Mechanism : The HTR induced by these compounds can be blocked by selective antagonists like M100907, confirming that their effects are mediated through the activation of the 5-HT2A receptor .

In Vitro and In Vivo Studies

Recent studies have highlighted potential neurotoxic effects associated with 25I-NBMD:

- Neurogenesis Impact : In vivo experiments indicated that administration of doses such as 0.1 mg/kg and higher resulted in decreased neurogenesis in the hippocampus of rats . Specifically, significant reductions in surviving BrdU+ cells were observed.

- Cardiotoxicity : In vitro studies showed that exposure to 25I-NBMD could reduce cell viability in cardiac cells, suggesting potential cardiotoxic effects. Prolonged QT intervals were noted in electrocardiography results following administration in animal models .

Accumulation and Metabolism

The pharmacokinetic profile suggests that:

- Blood-Brain Barrier Penetration : Studies indicate that 25I-NBMD rapidly crosses the blood-brain barrier, with detectable levels in various brain regions shortly after administration .

- Metabolic Pathways : Research indicates a possibility of extensive first-pass metabolism, which may affect bioavailability and overall safety when administered orally .

Summary of Research Findings

| Study Aspect | Findings |

|---|---|

| Receptor Affinity | Low nM affinity for 5-HT2A receptor |

| Behavioral Response | Induces head twitch response; potency compared to other compounds |

| Neurogenesis Impact | Decreased neurogenesis in hippocampus |

| Cardiotoxicity | Reduced viability in cardiac cells; prolonged QT interval |

| Pharmacokinetics | Rapid BBB penetration; potential extensive first-pass metabolism |

Case Studies

Several case reports have documented adverse reactions associated with the use of compounds like 25I-NBMD:

属性

IUPAC Name |

N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20INO4.ClH/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15;/h3-5,8-9,20H,6-7,10-11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMOLNYYXDCGFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClINO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-14-2 |

Source

|

| Record name | 25I-Nbmd hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25I-NBMD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q6FBE3EOC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。